![molecular formula C10H27NOSi2 B14305462 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine CAS No. 113347-68-5](/img/structure/B14305462.png)
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine is a compound that belongs to the class of silanamines. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine typically involves the reaction of hexamethyldisilazane with other reagents under controlled conditions. One common method involves the use of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with hydroxyl groups to form volatile derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other compounds.
Biology: The compound is used in biological research for its ability to modify biomolecules.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine involves its interaction with molecular targets and pathways. The trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. These groups can be chemically modified to alter the compound’s properties and enhance its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine include:
Hexamethyldisilazane: A compound with similar trimethylsilyl groups.
Trimethylsilyl chloride: Another compound with trimethylsilyl groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups. These groups confer unique properties to the compound, making it highly useful in a wide range of applications.
Propriétés
Numéro CAS |
113347-68-5 |
|---|---|
Formule moléculaire |
C10H27NOSi2 |
Poids moléculaire |
233.50 g/mol |
Nom IUPAC |
2-methyl-N-trimethylsilyl-1-trimethylsilyloxypropan-2-amine |
InChI |
InChI=1S/C10H27NOSi2/c1-10(2,11-13(3,4)5)9-12-14(6,7)8/h11H,9H2,1-8H3 |
Clé InChI |
YGINZJDPGHKJSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO[Si](C)(C)C)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


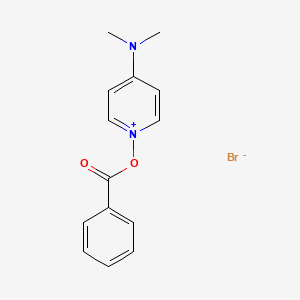
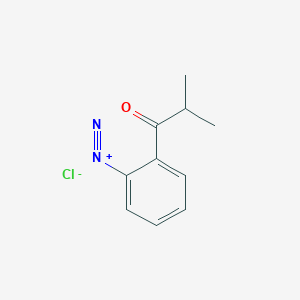
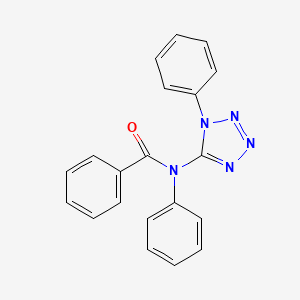
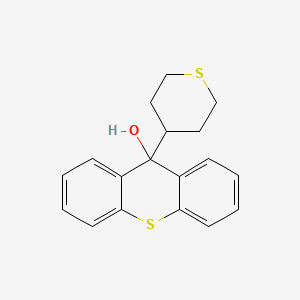
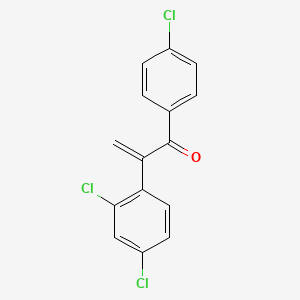
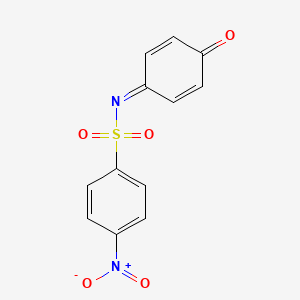
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
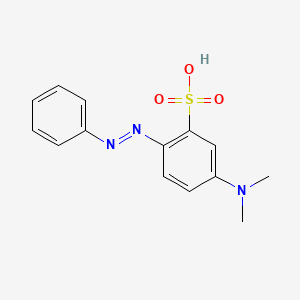

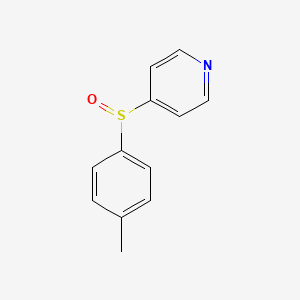

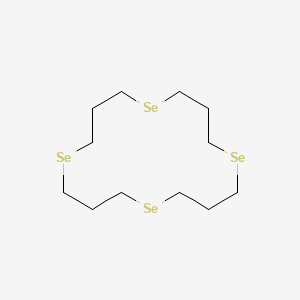

![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
